molecular formula C34H27N3O2S2 B381055 N-[1,1'-biphenyl]-4-yl-2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide

N-[1,1'-biphenyl]-4-yl-2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide

Cat. No.: B381055
M. Wt: 573.7g/mol
InChI Key: GZTVNPODRJABOA-UHFFFAOYSA-N
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Description

N-[1,1’-biphenyl]-4-yl-2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines biphenyl, thienopyrimidine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-biphenyl]-4-yl-2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and thienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized via a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Preparation of Thienopyrimidine Intermediate: The thienopyrimidine intermediate is synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.

    Coupling Reaction: The final step involves the coupling of the biphenyl and thienopyrimidine intermediates using a sulfanyl acetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-biphenyl]-4-yl-2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1,1’-biphenyl]-4-yl-2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[1,1’-biphenyl]-4-yl-2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its combination of biphenyl, thienopyrimidine, and acetamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C34H27N3O2S2

Molecular Weight

573.7g/mol

IUPAC Name

2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C34H27N3O2S2/c1-22-13-14-26(19-23(22)2)29-20-40-32-31(29)33(39)37(28-11-7-4-8-12-28)34(36-32)41-21-30(38)35-27-17-15-25(16-18-27)24-9-5-3-6-10-24/h3-20H,21H2,1-2H3,(H,35,38)

InChI Key

GZTVNPODRJABOA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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